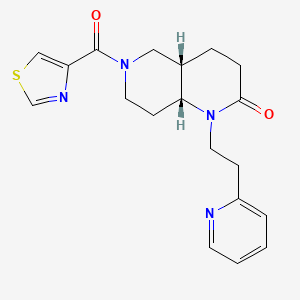

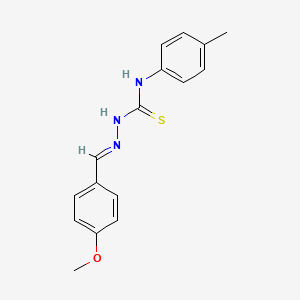

(4aS*,8aR*)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazol-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a part of a broader class of heterocyclic compounds that have garnered interest due to their diverse chemical and physical properties. These properties make them significant in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such compounds often involves multistep reactions, including heterocyclization and functional group transformations. For instance, Hussein et al. (2009) describe the synthesis of related pyridine derivatives using N-1-Naphthyl-3-oxobutanamide in a series of reactions involving arylidinecyanothioacetamide (Hussein et al., 2009). Similarly, Abdel Fattah et al. (2007) discuss the synthesis of pyridine-thione and related compounds starting from naphthaldehydes (Abdel Fattah et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, often with nitrogen and sulfur atoms incorporated. Schwehm et al. (2014) provide insight into the structural analysis of related thioamide derivatives, highlighting the presence of crystallographically independent conformers (Schwehm et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new heterocyclic structures. Patel et al. (2015) illustrate this through the synthesis of pyrrolidinone derivatives from Schiff bases (Patel et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are often determined as part of their characterization. Pinto et al. (2018) describe the synthesis and molecular characterization of a thiazolidine derivative, providing details on its crystalline structure (Pinto et al., 2018).

科学的研究の応用

Reactivity and Derivative Synthesis

Studies have focused on the synthesis and reactivity of thiazolopyridine derivatives, which are structurally related to the specified compound. These derivatives have been synthesized through reactions with various nucleophiles, leading to the creation of novel heterocyclic compounds with potential biological activities (Ali, 2003). This research contributes to the development of new synthetic routes for creating complex molecules with specific functional groups that could be useful in medicinal chemistry and materials science.

Coordination Chemistry and Catalysis

Research into Ru complexes for water oxidation has demonstrated the utility of naphthyridine derivatives as ligands in dinuclear complexes, showing significant activity in oxygen evolution reactions. This highlights the potential of naphthyridine-based compounds in catalytic processes and their role in advancing sustainable chemical practices (Zong & Thummel, 2005).

Structural Analysis

Structural analysis of naphthyridine derivatives has been conducted, revealing insights into their conformation and crystallography. Such studies are crucial for understanding the molecular basis of the compounds' reactivity and potential interactions with biological targets. For example, the structural analysis of ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate provided valuable information on its conformation, which could be relevant for designing compounds with specific biological activities (Schwehm et al., 2014).

Antimicrobial Activity

Some studies have explored the antimicrobial properties of naphthyridine derivatives, indicating their potential as leads for developing new antibacterial and antifungal agents. The synthesis and evaluation of these compounds against various microbial strains contribute to the search for new therapeutic options against resistant infections (Patel & Patel, 2015).

Synthesis and Biomedical Applications

The synthesis and biomedical applications of 1,6-naphthyridin-2(1H)-ones have been reviewed, emphasizing the diversity of substituents and synthetic methods used to access these compounds. Their potential biomedical applications, particularly in ligand-receptor interactions, underscore the importance of this chemical scaffold in drug discovery and development (Oliveras et al., 2021).

特性

IUPAC Name |

(4aS,8aR)-1-(2-pyridin-2-ylethyl)-6-(1,3-thiazole-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-18-5-4-14-11-22(19(25)16-12-26-13-21-16)9-7-17(14)23(18)10-6-15-3-1-2-8-20-15/h1-3,8,12-14,17H,4-7,9-11H2/t14-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQCMGFOLPEBH-WMLDXEAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2C1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]2[C@@H]1CN(CC2)C(=O)C3=CSC=N3)CCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)

![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)

![7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)

![6-[(4-pyrazin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5506095.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5506116.png)

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506151.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)